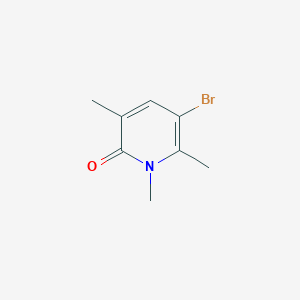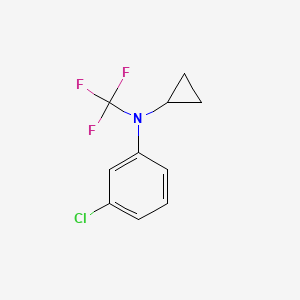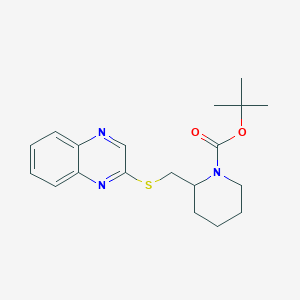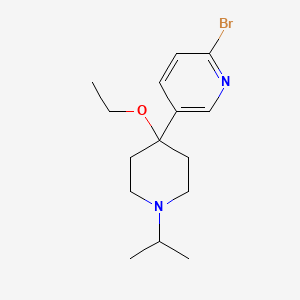
5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one: is an organic compound with the molecular formula C8H10BrNO It is a derivative of pyridinone, characterized by the presence of a bromine atom at the 5th position and three methyl groups at the 1st, 3rd, and 6th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one can be achieved through several methods. One common approach involves the bromination of 1,3,6-trimethyl-1,2-dihydropyridin-2-one using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as methanol or chloroform . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction Reactions: Reduction of the compound can yield dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 5-substituted pyridinone derivatives.
Oxidation: Formation of pyridinone derivatives with higher oxidation states.
Reduction: Formation of dihydropyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one is used as a building block in organic synthesis. It can participate in various coupling reactions, such as Suzuki or Stille coupling, to form complex molecules .
Biology: Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable scaffold in medicinal chemistry .
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the methyl groups can influence the compound’s binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
- 4-Bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one
- 5-Bromo-1,2-dihydropyridin-2-one
- 3-Bromo-1-phenyl-5-pyridin-2-ylpyridin-2-one
Comparison: 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one is unique due to the specific positioning of the bromine atom and the three methyl groups. This structural arrangement can result in distinct chemical reactivity and biological activity compared to its analogs . For example, the presence of the bromine atom at the 5th position may enhance its ability to participate in substitution reactions, while the methyl groups can influence its solubility and stability.
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
5-bromo-1,3,6-trimethylpyridin-2-one |
InChI |
InChI=1S/C8H10BrNO/c1-5-4-7(9)6(2)10(3)8(5)11/h4H,1-3H3 |
Clé InChI |
YIXLREAFYQOAAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N(C1=O)C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)


![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)



![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)

